tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate typically involves a series of chemical reactions starting from readily available precursors. One common method involves the epimerization–lactamization cascade of functionalized aminoproline methyl esters . This process includes:
Epimerization: Under basic conditions, the aminoproline methyl esters undergo epimerization.
Lactamization: The epimerized product then undergoes intramolecular aminolysis to form the bridged lactam intermediate.
Key factors for this reaction include the use of a strong base and an electron-withdrawing N-protective group in the substrates .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for targeting specific diseases .
Industry
In industrial applications, this compound is used in the development of new materials with enhanced properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives
Uniqueness
tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. Additionally, the bicyclic structure imparts rigidity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-8(7-13)5-10(14)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ |
InChI Key |
QQDNIZHEDFORTH-PBINXNQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@H]1CC(C2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C2)CN |
Origin of Product |
United States |
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